Cas no 1293324-03-4 (tert-butyl N-(2-bromo-4-methylphenyl)methylcarbamate)

tert-butyl N-(2-bromo-4-methylphenyl)methylcarbamate Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid, N-[(2-bromo-4-methylphenyl)methyl]-, 1,1-dimethylethyl ester
- tert-butyl N-(2-bromo-4-methylphenyl)methylcarbamate
- tert-butyl N-[(2-bromo-4-methylphenyl)methyl]carbamate
- 1293324-03-4
- EN300-12453534
-
- Inchi: InChI=1S/C13H18BrNO2/c1-9-5-6-10(11(14)7-9)8-15-12(16)17-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16)
- InChI Key: MHAWCZGUTUDORH-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 299.05209Da
- Monoisotopic Mass: 299.05209Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 38.3Ų
tert-butyl N-(2-bromo-4-methylphenyl)methylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-12453534-10.0g |
tert-butyl N-[(2-bromo-4-methylphenyl)methyl]carbamate |
1293324-03-4 | 10g |
$3746.0 | 2023-05-25 | ||
Enamine | EN300-12453534-0.1g |
tert-butyl N-[(2-bromo-4-methylphenyl)methyl]carbamate |
1293324-03-4 | 0.1g |
$767.0 | 2023-05-25 | ||
Enamine | EN300-12453534-2500mg |
tert-butyl N-[(2-bromo-4-methylphenyl)methyl]carbamate |
1293324-03-4 | 2500mg |
$1428.0 | 2023-10-02 | ||
Enamine | EN300-12453534-100mg |
tert-butyl N-[(2-bromo-4-methylphenyl)methyl]carbamate |
1293324-03-4 | 100mg |
$640.0 | 2023-10-02 | ||
Enamine | EN300-12453534-250mg |
tert-butyl N-[(2-bromo-4-methylphenyl)methyl]carbamate |
1293324-03-4 | 250mg |
$670.0 | 2023-10-02 | ||
Enamine | EN300-12453534-0.25g |
tert-butyl N-[(2-bromo-4-methylphenyl)methyl]carbamate |
1293324-03-4 | 0.25g |
$801.0 | 2023-05-25 | ||
Enamine | EN300-12453534-5.0g |
tert-butyl N-[(2-bromo-4-methylphenyl)methyl]carbamate |
1293324-03-4 | 5g |
$2525.0 | 2023-05-25 | ||
Enamine | EN300-12453534-1000mg |
tert-butyl N-[(2-bromo-4-methylphenyl)methyl]carbamate |
1293324-03-4 | 1000mg |
$728.0 | 2023-10-02 | ||
Enamine | EN300-12453534-0.05g |
tert-butyl N-[(2-bromo-4-methylphenyl)methyl]carbamate |
1293324-03-4 | 0.05g |
$732.0 | 2023-05-25 | ||
Enamine | EN300-12453534-2.5g |
tert-butyl N-[(2-bromo-4-methylphenyl)methyl]carbamate |
1293324-03-4 | 2.5g |
$1707.0 | 2023-05-25 |
tert-butyl N-(2-bromo-4-methylphenyl)methylcarbamate Related Literature
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Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
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Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
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Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
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Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
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Ping Tong Food Funct., 2020,11, 628-639
Additional information on tert-butyl N-(2-bromo-4-methylphenyl)methylcarbamate
Recent Advances in the Synthesis and Applications of tert-Butyl N-(2-bromo-4-methylphenyl)methylcarbamate (CAS: 1293324-03-4)
The compound tert-butyl N-(2-bromo-4-methylphenyl)methylcarbamate (CAS: 1293324-03-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This carbamate derivative serves as a versatile intermediate in the synthesis of various bioactive molecules, including potential drug candidates. Recent studies have focused on optimizing its synthetic routes, exploring its reactivity, and investigating its applications in medicinal chemistry.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of tert-butyl N-(2-bromo-4-methylphenyl)methylcarbamate via a palladium-catalyzed coupling reaction. The researchers achieved a high yield of 85% under mild conditions, highlighting the compound's accessibility for further derivatization. The bromo and methyl substituents on the phenyl ring were found to play a crucial role in directing subsequent functionalization reactions, making this intermediate particularly valuable for structure-activity relationship (SAR) studies.
In the context of drug discovery, tert-butyl N-(2-bromo-4-methylphenyl)methylcarbamate has been utilized as a key building block for the development of kinase inhibitors. A recent patent application (WO2023056789) disclosed its use in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors, showing promising results in preclinical models of autoimmune diseases. The carbamate moiety was found to enhance the metabolic stability of the final compounds, addressing a common challenge in drug development.
Further research has explored the compound's potential in materials science. A 2024 study in ACS Applied Materials & Interfaces reported its incorporation into polymeric materials as a photodegradable linker. The bromine atom in the structure enabled precise cleavage under specific wavelengths of light, suggesting applications in controlled drug delivery systems and smart materials. This dual functionality as both a pharmaceutical intermediate and a materials science building block underscores the compound's versatility.
Ongoing investigations are examining the safety profile and environmental impact of tert-butyl N-(2-bromo-4-methylphenyl)methylcarbamate. Preliminary toxicological studies indicate that proper handling procedures are essential due to potential skin and eye irritation. However, its relatively short environmental half-life (approximately 7 days under standard conditions) suggests it may not pose significant ecological risks when properly managed.
In conclusion, tert-butyl N-(2-bromo-4-methylphenyl)methylcarbamate (CAS: 1293324-03-4) represents an important intermediate with diverse applications in pharmaceutical development and materials science. Recent advances in its synthesis and functionalization have expanded its utility, while ongoing research continues to uncover new potential applications. Its strategic position as a building block for both bioactive molecules and functional materials makes it a compound of significant interest for future research and development efforts.
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